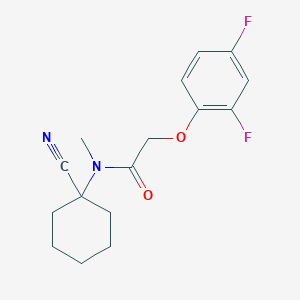
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure includes a cyanocyclohexyl group, a difluorophenoxy group, and a methylacetamide group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide typically involves multiple steps, including the formation of the cyanocyclohexyl intermediate, the introduction of the difluorophenoxy group, and the final acylation to form the methylacetamide. Common reagents used in these steps may include cyanide sources, fluorinated phenols, and acylating agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or toluene, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the difluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide may have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(2,4-dichlorophenoxy)-N-methylacetamide
- N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-ethylacetamide
Uniqueness
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide is unique due to the presence of both the cyanocyclohexyl and difluorophenoxy groups, which may impart distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting scientific literature, patents, and specialized databases is recommended
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,4-difluorophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2/c1-20(16(11-19)7-3-2-4-8-16)15(21)10-22-14-6-5-12(17)9-13(14)18/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKRDPOUHAXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=C(C=C(C=C1)F)F)C2(CCCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2407714.png)
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B2407715.png)
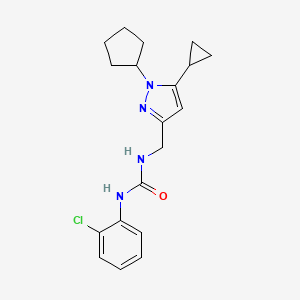
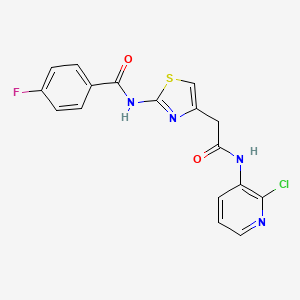
![1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine](/img/structure/B2407722.png)
![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2407724.png)
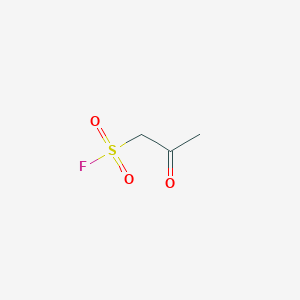
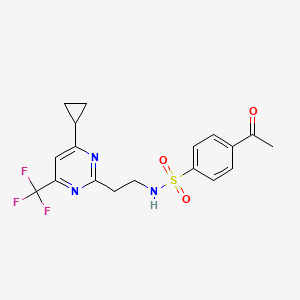
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2407729.png)
![1-[[(3R,4R)-4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B2407730.png)
![2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2407731.png)

![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)
